1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
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Overview
Description
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is an aromatic ketone compound characterized by the presence of dichloro, fluoro, and nitro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of 2,4-dichloro-5-fluorobenzene, followed by Friedel-Crafts acylation to introduce the ethanone group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these halogens under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(2,4-Dichloro-5-fluoro-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition or activation. The presence of electron-withdrawing groups (nitro, chloro, fluoro) can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
1-(2,4-Dichloro-5-fluoro-3-aminophenyl)ethanone: A reduction product of the nitro compound.
2,4-Dichloro-5-fluoroacetophenone: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FNO3/c1-3(13)4-2-5(11)7(10)8(6(4)9)12(14)15/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPAPKXZJFNNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650401 |
Source
|
Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-36-9 |
Source
|
Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887267-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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